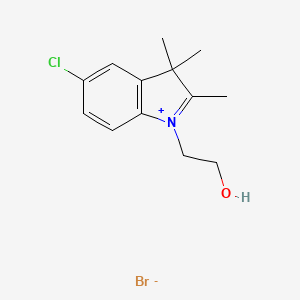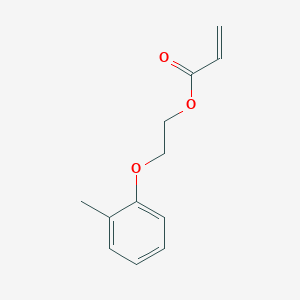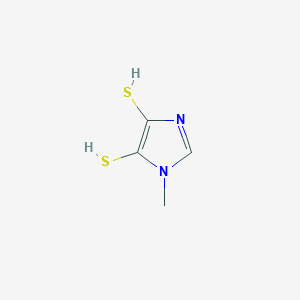
Urea, N-(4-butylphenyl)-N'-(2-chloroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(4-butylphenyl)-N’-(2-chloroethyl)- is an organic compound that belongs to the class of ureas This compound features a urea backbone substituted with a 4-butylphenyl group and a 2-chloroethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(4-butylphenyl)-N’-(2-chloroethyl)- typically involves the reaction of 4-butylaniline with 2-chloroethyl isocyanate. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 4-butylaniline by the reduction of 4-nitrobutylbenzene.
Step 2: Reaction of 4-butylaniline with 2-chloroethyl isocyanate to form Urea, N-(4-butylphenyl)-N’-(2-chloroethyl)-.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the chloroethyl group, potentially converting it to an ethyl group.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the butyl group.
Reduction: Ethyl-substituted urea derivatives.
Substitution: Various substituted urea compounds depending on the nucleophile used.
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry:
- Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism by which Urea, N-(4-butylphenyl)-N’-(2-chloroethyl)- exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Similar Compounds:
- Urea, N-(4-methylphenyl)-N’-(2-chloroethyl)-
- Urea, N-(4-ethylphenyl)-N’-(2-chloroethyl)-
- Urea, N-(4-butylphenyl)-N’-(2-bromoethyl)-
Comparison:
- Urea, N-(4-butylphenyl)-N’-(2-chloroethyl)- is unique due to the presence of both a butyl group and a chloroethyl group, which confer distinct chemical reactivity and biological activity.
- Compared to its methyl and ethyl analogs, the butyl group provides increased hydrophobicity, potentially affecting its solubility and interaction with biological targets.
- The chloroethyl group is more reactive than the bromoethyl group, making it more suitable for certain chemical transformations.
特性
| 113849-19-7 | |
分子式 |
C13H19ClN2O |
分子量 |
254.75 g/mol |
IUPAC名 |
1-(4-butylphenyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C13H19ClN2O/c1-2-3-4-11-5-7-12(8-6-11)16-13(17)15-10-9-14/h5-8H,2-4,9-10H2,1H3,(H2,15,16,17) |
InChIキー |
AXBTTYKMEHZMOL-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


acetate](/img/structure/B14310976.png)




![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)

